molecular formula C7H4ClF3O3S B1297556 4-(Trifluoromethoxy)benzenesulfonyl chloride CAS No. 94108-56-2

4-(Trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1297556
CAS RN: 94108-56-2
M. Wt: 260.62 g/mol
InChI Key: UHCDBMIOLNKDHG-UHFFFAOYSA-N
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Description

“4-(Trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H4ClF3O3S . It is also known by other names such as “4-(Trifluoromethoxy)benzenesulfonic acid chloride”, “4-(Trifluoromethoxy)phenylsulfonyl chloride”, and "4-(Trifluoromethoxy)benzene-1-sulfonyl chloride" .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)benzenesulfonyl chloride” can be represented by the InChI string: InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H . This indicates that the molecule consists of a benzene ring with a trifluoromethoxy group and a sulfonyl chloride group attached to it .

Scientific Research Applications

Synthesis of Privileged Scaffolds

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates for a range of chemical transformations. This approach has enabled the synthesis of diverse privileged scaffolds, indicating the utility of sulfonyl chloride derivatives in solid-phase synthesis to generate novel molecular structures (Fülöpová & Soural, 2015).

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt proved effective as a trifluoromethoxide source for SN2 reactions, enabling the formation of trifluoromethyl ethers, which highlights the reactivity of trifluoromethoxy-related sulfonyl chlorides in nucleophilic substitutions (Duran-Camacho et al., 2021).

Catalytic Arylation

The catalytic desulfitative arylation of heteroaromatics using halobenzenesulfonyl chlorides has been explored, showcasing the reactivity of these compounds in cross-coupling reactions. Such processes afford arylated heteroarenes with high selectivity and yield, demonstrating the potential of sulfonyl chlorides in facilitating complex aromatic substitutions without affecting halide groups, enabling further chemical manipulations (Skhiri et al., 2015).

Green Chlorination Processes

Benzenesulfonyl hydrazide synthesis from benzensulfonyl chloride using bis(trichloromethyl)carbonate as a chlorination agent represents a green chemistry approach. This method emphasizes the role of sulfonyl chloride derivatives in developing safer, environmentally friendly chemical processes by avoiding hazardous reagents and minimizing waste (Hong-min, 2012).

properties

IUPAC Name

4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDBMIOLNKDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240580
Record name p-(Trifluoromethoxy)benzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzenesulfonyl chloride

CAS RN

94108-56-2
Record name 4-(Trifluoromethoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Trifluoromethoxy)benzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Trifluoromethoxy)benzenesulphonyl chloride
Source EPA DSSTox
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Record name p-(trifluoromethoxy)benzenesulphonyl chloride
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Record name P-(TRIFLUOROMETHOXY)BENZENESULPHONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
A Kessler, H Faure, C Petrel, D Rognan… - Journal of medicinal …, 2006 - ACS Publications
A structure−activity relationship (SAR) study was performed principally at the N 1 position of N 1 -arylsulfonyl-N 2 -[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, a new family of …
Number of citations: 62 pubs.acs.org
H Ngo, R Harris, N Kimmich, P Casino, D Niks… - Biochemistry, 2007 - ACS Publications
Allosteric interactions regulate substrate channeling in Salmonella typhimurium tryptophan synthase. The channeling of indole between the α- and β-sites via the interconnecting 25 Å …
Number of citations: 69 pubs.acs.org
CB Park, CM Ahn, S Oh, D Kwon, WC Cho… - Bioorganic & medicinal …, 2015 - Elsevier
We synthesized a library of curcumin mimics with diverse alkylsulfonyl and substituted benzenesulfonyl modifications through a simple addition reaction of important intermediate, 1-(3-…
Number of citations: 11 www.sciencedirect.com
M Wu, J Ma, L Ji, M Wang, J Han, Z Li - European Journal of Medicinal …, 2019 - Elsevier
A series of 3-amino-substituted rutacecarpine derivatives were synthesized to identify novel multitarget-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). …
Number of citations: 25 www.sciencedirect.com
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 96 pubs.acs.org
R Chawla - 2014 - search.proquest.com
Cyclotriazadisulfonamide (CADA) inhibits human immunodeficiency virus (HIV) by down-modulating cell surface CD4 receptor expression. More specifically, CADA inhibits co-…
Number of citations: 1 search.proquest.com
X Bai, Z Yang, M Zhu, B Dong, L Zhou, G Zhang… - European journal of …, 2017 - Elsevier
The design, synthesis, and SAR study of a new series of HIV-1 protease inhibitors incorporating stereochemically defined tetrahydrofuran-tertiary amine-acetamide P2-ligand are …
Number of citations: 20 www.sciencedirect.com
LM Havran, DC Chong, WE Childers… - Bioorganic & medicinal …, 2009 - Elsevier
… The title compound was prepared as a yellow foam in 17% yield from 21 and 4-trifluoromethoxy benzenesulfonyl chloride according to the procedure for 22a. H NMR (400 MHz, DMSO-…
Number of citations: 26 www.sciencedirect.com
W Huang, C Xu, J Yu, M Wang - The Journal of Organic Chemistry, 2020 - ACS Publications
We report here an alternatively catalytic aminotrifluoromethylation of alkenes using PhICF 3 Cl as a bifunctional reagent along with ZnI 2 as a dual catalyst. A combined catalytic strategy …
Number of citations: 14 pubs.acs.org

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